2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[4-(2-methylphenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S3/c1-7-4-2-3-5-8(7)13-11(16)18-10(12-13)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDZYOXCAKCAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=S)SC(=N2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333765 | |
| Record name | 2-[[4-(2-methylphenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790270-74-5 | |
| Record name | 2-[[4-(2-methylphenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a halogenated precursor.
Attachment of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the sulfanyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic ring and the thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds related to thiadiazoles exhibit significant antimicrobial properties. The presence of sulfur in the structure may enhance the interaction with microbial enzymes and cellular targets. Research has shown that derivatives of thiadiazoles can inhibit bacterial growth and possess antifungal activity. For instance, a study demonstrated that similar thiadiazole compounds effectively inhibited the growth of various bacterial strains, suggesting that 2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid may also exhibit comparable effects .
Anti-inflammatory Properties
Thiadiazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies on related compounds have shown a reduction in pro-inflammatory cytokines. This suggests that this compound may serve as a potential candidate for developing anti-inflammatory drugs .
Anticancer Potential
There is growing interest in the anticancer properties of thiadiazole-containing compounds. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects on cancer cells .
Pesticidal Activity
Thiadiazole derivatives have been explored for their potential as pesticides due to their ability to disrupt biological processes in pests. Studies have indicated that these compounds can act as effective insecticides or fungicides. The unique structure of this compound may enhance its efficacy against agricultural pests while minimizing toxicity to beneficial organisms .
Polymer Chemistry
The incorporation of thiadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The unique electronic properties of thiadiazoles can be leveraged to develop advanced materials with tailored functionalities. Research indicates that polymers containing thiadiazole moieties exhibit improved resistance to thermal degradation and enhanced mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Thiadiazole Family
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position and Electronic Effects: The 2-methylphenyl group in the target compound (position 4) contrasts with the 4-methylphenyl group in the analog from . This positional isomerism may influence steric hindrance and electronic distribution, affecting reactivity or binding to biological targets . The sulfanylacetic acid group (-S-CH₂-COOH) in the target compound enhances water solubility compared to non-polar substituents like methylsulfanyl groups in . This could improve bioavailability in pharmaceutical contexts .
Core Heterocycle Variations :
- The thiazole core in lacks the additional nitrogen atom present in 1,3,4-thiadiazoles , reducing ring aromaticity and altering electronic properties. Thiadiazoles generally exhibit higher metabolic stability in drug design .
Biological Activity :
- The sodium salt in demonstrates superior enzyme interaction energy , attributed to its triazole-thiadiazole hybrid structure and ionic carboxylate group. This suggests that combining heterocycles (e.g., triazole + thiadiazole) may enhance pharmacological profiles compared to single-ring systems .
Synthetic Routes :
Biological Activity
2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid (CAS No. 790270-74-5) is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.
- Molecular Formula : C11H10N2O2S3
- Molecular Weight : 298.4 g/mol
- IUPAC Name : this compound
- Appearance : Powder
- Storage Temperature : Room Temperature
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties against a variety of pathogens. The presence of the thiadiazole ring enhances the interaction with microbial enzymes and cellular structures.
-
Case Studies :
- A study demonstrated that derivatives with a similar structure showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .
- Another research highlighted the antifungal activity of related compounds against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
Anticancer Activity
-
In Vitro Studies : The anticancer potential of thiadiazole derivatives has been extensively documented. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.
These results indicate that derivatives can be more potent than traditional chemotherapeutic agents like cisplatin .
Compound Cell Line IC50 (μM) Thiadiazole Derivative A MDA-MB-231 (Breast cancer) 3.3 Thiadiazole Derivative B HEK293T (Kidney cancer) 34.71
Anti-inflammatory Activity
- Mechanism : The anti-inflammatory effects are attributed to the ability of thiadiazole derivatives to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Research Findings : Studies have shown that certain thiadiazole compounds can significantly reduce inflammation markers in animal models .
Summary of Findings
The compound this compound exhibits promising biological activities across multiple domains:
| Activity Type | Evidence Level |
|---|---|
| Antimicrobial | Strong |
| Anticancer | Moderate to Strong |
| Anti-inflammatory | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity 2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid?
- Methodology : Synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediates. Key parameters include reaction temperature (60–80°C), pH control (6–7), and reaction time (4–6 hours). Post-synthesis purification via recrystallization (DMF/ethanol mixtures) and characterization by -NMR, IR spectroscopy, and HPLC ensures ≥95% purity .
- Critical Factors : Impurities often arise from incomplete alkylation or oxidation of sulfanyl groups. TLC monitoring (silica gel, chloroform/methanol 9:1) is recommended to track reaction progress .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–7.8 ppm, thiadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 298.41 (CHNOS) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>98%) and detect degradation products .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Anti-inflammatory Potential : COX-2 inhibition ELISA .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- SAR Insights :
- Thiadiazole Core : The sulfanylidene group enhances electron delocalization, improving binding to enzymatic targets like thioredoxin reductase .
- 2-Methylphenyl Group : Hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) increase potency. Substitution with electron-withdrawing groups (e.g., -Cl) may reduce solubility but improve target affinity .
- Acetic Acid Moiety : Carboxylate group enables salt formation (e.g., sodium salts) for enhanced bioavailability .
Q. What mechanistic studies are needed to elucidate its anticancer activity?
- Approaches :
- Molecular Docking : Simulate interactions with tubulin or DNA topoisomerase II using AutoDock Vina .
- Apoptosis Assays : Annexin V/PI staining and caspase-3 activation profiling .
- ROS Detection : DCFH-DA fluorescence in treated cells to assess oxidative stress induction .
- Data Contradictions : Discrepancies in IC values across studies may arise from variations in cell line genetic backgrounds or compound stability in culture media .
Q. How can environmental fate and toxicity be evaluated for this compound?
- Methodology :
- Biodegradation Studies : OECD 301F test to assess aerobic microbial degradation .
- Ecotoxicology : Daphnia magna acute toxicity (48-hour LC) and algal growth inhibition .
- Bioaccumulation : LogP calculation (estimated 2.1) via HPLC retention time correlation .
Future Research Directions
Q. What interdisciplinary approaches could enhance understanding of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
